N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-3-carboxamide
Description
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinoline moiety fused with an oxane ring, which contributes to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-2-19-15-7-6-14(10-12(15)5-8-16(19)20)18-17(21)13-4-3-9-22-11-13/h6-7,10,13H,2-5,8-9,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTXSGAXCOBWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCCOC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Pfitzinger reaction, where isatin reacts with an appropriate ketone under basic conditions to form the quinoline skeleton.
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Step 1: Formation of Quinoline Core
Reactants: Isatin and ethyl acetoacetate
Conditions: Basic medium (e.g., sodium hydroxide), reflux
Product: 1-ethyl-2-oxo-3,4-dihydroquinoline
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Step 2: Formation of Oxane Ring
Reactants: 1-ethyl-2-oxo-3,4-dihydroquinoline and oxane-3-carboxylic acid
Conditions: Acidic medium (e.g., hydrochloric acid), heating
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-3-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, controlled temperature
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Reduction: : Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Solvent (e.g., ethanol), room temperature
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Reagents: Halogenating agents (e.g., N-bromosuccinimide)
Conditions: Solvent (e.g., dichloromethane), room temperature
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce hydroxyquinoline derivatives.
Scientific Research Applications
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial effects, or it may interfere with cell signaling pathways in cancer cells, inducing apoptosis.
Comparison with Similar Compounds
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxane-3-carboxamide can be compared with other quinoline derivatives, such as:
Quinine: An antimalarial drug with a similar quinoline core but different substituents.
Nalidixic Acid: An antibacterial agent with a similar mechanism of action but different structural features.
Ciprofloxacin: A fluoroquinolone antibiotic with enhanced activity due to the presence of fluorine atoms.
The uniqueness of this compound lies in its specific oxane ring substitution, which may confer unique biological activities and chemical properties not found in other quinoline derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
